molecular formula C16H15BrN6O2 B2763143 7-[(4-Bromophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione CAS No. 921112-11-0

7-[(4-Bromophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione

Cat. No.: B2763143
CAS No.: 921112-11-0
M. Wt: 403.24
InChI Key: YHOFGSYLNSAJMT-UHFFFAOYSA-N
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Description

7-[(4-Bromophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound with a unique structure that combines a bromophenyl group with a purine-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Bromophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic reactions. The starting materials often include 4-bromobenzyl chloride and 3,9-dimethylpurine derivatives. The reaction conditions usually require the presence of a base, such as potassium carbonate, and an appropriate solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Bromophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-[(4-Bromophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 7-[(4-Bromophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-Chlorophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
  • 7-[(4-Fluorophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

Uniqueness

The uniqueness of 7-[(4-Bromophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione lies in its bromine substituent, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

7-[(4-bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O2/c1-9-7-22-12-13(18-15(22)20-19-9)21(2)16(25)23(14(12)24)8-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOFGSYLNSAJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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